molecular formula C19H17N3O4 B11683305 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11683305
M. Wt: 351.4 g/mol
InChI Key: CETDLJFZMGMQLP-NTCAYCPXSA-N
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Description

(2E)-3-[5-(3-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, a piperidine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan ring with the piperidine moiety and the nitrile group under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas and palladium catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-[5-(3-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the furan and piperidine rings provide structural stability and facilitate binding to target sites. The nitrile group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(4-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: Similar structure but with a different position of the nitro group.

    (2E)-3-[5-(3-Chlorophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: Chlorine substituent instead of a nitro group.

    (2E)-3-[5-(3-Methylphenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitri: le: Methyl substituent instead of a nitro group.

Uniqueness

  • The presence of the nitrophenyl group in (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile imparts unique electronic properties, making it distinct from its analogs.
  • The combination of the furan ring and the piperidine moiety provides a unique scaffold for potential bioactivity and material properties.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C19H17N3O4/c20-13-15(19(23)21-9-2-1-3-10-21)12-17-7-8-18(26-17)14-5-4-6-16(11-14)22(24)25/h4-8,11-12H,1-3,9-10H2/b15-12+

InChI Key

CETDLJFZMGMQLP-NTCAYCPXSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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